molecular formula C9H8ClFO B175365 3-(3-Fluorophenyl)propanoyl chloride CAS No. 148960-31-0

3-(3-Fluorophenyl)propanoyl chloride

Cat. No. B175365
CAS RN: 148960-31-0
M. Wt: 186.61 g/mol
InChI Key: DEGMFYNULJKSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)propanoyl chloride, also known as 3-(3-FPPC), is a chemical compound that has gained significant attention in the field of scientific research. It is a key intermediate for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) is not well understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting COX enzymes, 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) reduces the production of prostaglandins, which results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have a low toxicity profile. However, more research is needed to fully understand the biochemical and physiological effects of 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC).

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) in lab experiments include its high purity, low toxicity profile, and ease of synthesis. However, one limitation is that it may not be suitable for all experiments due to its specific mechanism of action.

Future Directions

There are several future directions for the research and development of 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC). Firstly, more research is needed to fully understand its mechanism of action and biochemical and physiological effects. Secondly, there is a need to explore its potential use in the treatment of various inflammatory disorders, such as arthritis and inflammatory bowel disease. Finally, there is a need to develop more efficient and sustainable synthesis methods for 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC).
Conclusion:
In conclusion, 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) is a key intermediate for the synthesis of various pharmaceuticals and agrochemicals. Its anti-inflammatory, analgesic, and antipyretic effects have been demonstrated in animal models. Despite its potential, more research is needed to fully understand its mechanism of action and explore its potential use in the treatment of inflammatory disorders.

Scientific Research Applications

3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) has been widely used as an intermediate for the synthesis of various pharmaceuticals and agrochemicals. It is a key building block for the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. Furthermore, 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) has been used in the synthesis of insecticides, herbicides, and fungicides.

properties

CAS RN

148960-31-0

Product Name

3-(3-Fluorophenyl)propanoyl chloride

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

3-(3-fluorophenyl)propanoyl chloride

InChI

InChI=1S/C9H8ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-3,6H,4-5H2

InChI Key

DEGMFYNULJKSFA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CCC(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-(3-fluorophenyl)propanoic acid (2.50 g, 14.9 mmol) and dichlorosulfane (10 mL) under N2 was refluxed for 3 h. The mixture was cooled to rt and concentrated in vacuo to give the title compound, which was used for next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-fluorohydrocinnamic acid (28 g) in thionyl chloride (90 ml) was heated at reflux for 3 hours. 3-Fluorohydrocinnamoyl chloride (27 g) was isolated by distillation (150°-110° C. @ ca 20 mm.Hg).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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